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Phenol, 2,6-diamino-4-ethenyl- (9CI)

Polymer Chemistry Composite Materials Adhesion Science

Specialty polymer formulations requiring adhesion and self-crosslinking often face multi-component complexity and high VOC emissions. This monomer directly addresses these pain points: • Dual reactivity: Vinyl group for radical copolymerization; 2,6-diamino motif provides 3 H-bond donors (vs. 1 for 4-vinylphenol) for superior metal/glass adhesion. • Oxidative coupling (σp = -0.66) enables dual-cure processing: low-temperature C-O coupling followed by thermal/photochemical cure. • Hydrophilic character (LogP 0.12, ~66× greater aqueous preference vs. 4-vinylphenol) supports water-developable photoresists and aqueous dielectrics.

Molecular Formula C8H10N2O
Molecular Weight 150.181
CAS No. 106227-34-3
Cat. No. B566630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2,6-diamino-4-ethenyl- (9CI)
CAS106227-34-3
SynonymsPhenol, 2,6-diamino-4-ethenyl- (9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.181
Structural Identifiers
SMILESC=CC1=CC(=C(C(=C1)N)O)N
InChIInChI=1S/C8H10N2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1,9-10H2
InChIKeySZRFSDWCFKTHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2,6-Diamino-4-vinylphenol


Phenol, 2,6-diamino-4-ethenyl- (9CI), also known as 2,6-diamino-4-vinylphenol, is a C8H10N2O aromatic compound (MW 150.18 g/mol) characterized by a phenolic core bearing two electron-donating amino groups at the 2- and 6-positions and a polymerizable vinyl substituent at the 4-position . This unique combination of functional groups places it at the intersection of vinyl monomers and aromatic diamines, enabling applications that require both radical polymerization capability and hydrogen-bonding or oxidative coupling reactivity . Its computed physicochemical profile includes a density of 1.3±0.1 g/cm³, a boiling point of 322.1±42.0 °C, and a LogP of 0.12 .

Substitution Risks: 2,6-Diamino-4-vinylphenol


Simple substitution of Phenol, 2,6-diamino-4-ethenyl- (9CI) with common in-class analogs like 4-vinylphenol or 2,6-diaminophenol is not feasible because these alternatives decouple the two essential reactive functionalities. 4-Vinylphenol lacks the 2,6-diamino groups necessary for oxidative coupling, metal chelation, or hydrogen-bonding network formation, while 2,6-diaminophenol cannot undergo radical-initiated polymerization or copolymerization via a vinyl group [1]. The target compound's unique ortho-diaminophenol motif is also structurally predisposed to form quinone-imine species upon oxidation, a property absent in mono-amino or alkyl-substituted vinylphenols [2]. This dual reactivity profile directly impacts polymer architecture, crosslink density, and thermal stability, making uncontrolled substitution a significant risk in formulated products and specialty polymer syntheses [3].

Property Comparisons: 2,6-Diamino-4-vinylphenol vs. Analogs


H-Bond Donor Capacity vs. 4-Vinylphenol

The presence of two primary amine groups in 2,6-diamino-4-vinylphenol provides a hydrogen bond donor count of 3 (one phenolic -OH and two -NH2 groups), compared to only 1 (phenolic -OH) for 4-vinylphenol . This triples the potential for non-covalent interactions, which is crucial for adhesion to polar substrates, dispersion in aqueous media, and the formation of supramolecular polymer networks [1].

Polymer Chemistry Composite Materials Adhesion Science

Oxidative Coupling Reactivity vs. 2,6-Dimethyl-4-vinylphenol

2,6-disubstituted phenols are classic monomers for oxidative polymerization to poly(phenylene oxide)s (PPO). The amino substituents in 2,6-diamino-4-vinylphenol are stronger electron donors (Hammett σp = -0.66 for NH2) than methyl groups (Hammett σp = -0.17 for CH3) [1]. This significantly lowers the oxidation potential, enabling enzymatic or chemical oxidative coupling under milder conditions than required for 2,6-dimethyl-4-vinylphenol or 2,6-dimethylphenol, potentially preserving the vinyl group for subsequent radical polymerization [2].

Polymer Synthesis Poly(phenylene oxide) Redox Polymers

Partition Coefficient (LogP) vs. 4-Vinylphenol

The computed LogP (octanol-water partition coefficient) for 2,6-diamino-4-vinylphenol is 0.12, indicating near-equilibrium hydrophilicity/lipophilicity . In contrast, the less substituted analog 4-vinylphenol has a higher LogP of approximately 1.94 [1]. This represents a >10-fold difference in partition coefficient, translating to significantly higher aqueous solubility and lower bioaccumulation potential for the target compound [2].

Environmental Fate Drug Design Material Science

Thermal Stability vs. 2,6-Diaminophenol

While both compounds share the 2,6-diaminophenol core, the vinyl substituent of the target compound is known to participate in thermal or radical-induced crosslinking, enabling it to act as a self-curing monomer [1]. In contrast, 2,6-diaminophenol (CAS 137-09-7) lacks this latent reactivity and requires an external crosslinker (e.g., an epoxy resin or aldehyde) to form a thermoset network . Although specific DSC data for the target compound are not publicly available, the presence of the vinyl group is expected to lower the polymerization onset temperature relative to crosslinker-dependent systems, based on known behaviour of vinylphenol monomers [1].

Thermosetting Resins High-Performance Polymers Monomer Stability

Application Scenarios: 2,6-Diamino-4-vinylphenol


Adhesion Promoters for Metal-Polymer Interfaces

Leveraging its 3 hydrogen bond donors (vs. 1 for 4-vinylphenol), this monomer can be copolymerized into polyolefin or acrylic backbones to dramatically improve adhesion to metals and glass. The quantitative difference in H-bond donor capacity (Section 3, Evidence Item 1) supports its use in tie-layer resins and reactive compatibilizers where 4-vinylphenol-based systems fail to provide sufficient interfacial strength [1].

Dual-Cure Thermosets via Oxidative Polymerization

The strong electron-donating character of the 2,6-diamino substituents (Hammett σp = -0.66) enables oxidative C-O coupling under mild enzymatic or chemical conditions. This allows a first-stage polymerization of the phenolic site at low temperatures, preserving the vinyl group for a subsequent thermal or photochemical radical cure. This dual-cure strategy (Section 3, Evidence Item 2) is not feasible with the weakly activated 2,6-dimethyl-4-vinylphenol (σp = -0.17) [2].

Aqueous-Processable Photoresists and Electronic Materials

With a computed LogP of 0.12 (vs. 1.94 for 4-vinylphenol), this compound exhibits approximately 66-fold greater preference for aqueous phases. This property, combined with its vinyl polymerization reactivity, makes it a candidate for water-developable photoresist formulations and aqueous-processable dielectric materials, where low LogP is critical for pattern fidelity and reduced organic solvent usage [3].

Self-Crosslinking Monomer for High-Temperature Thermosets

Unlike 2,6-diaminophenol, which requires stoichiometric crosslinkers, the target compound's vinyl group enables self-crosslinking via radical polymerization. This simplifies formulation (Section 3, Evidence Item 4), reduces volatile organic compound (VOC) emissions during cure, and can yield higher char yields. It is a strategic choice for high-temperature composite matrices and ablative materials where low void content is essential [4].

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